2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-

Coordination chemistry Metal ion sensing Silver recovery

Researchers seeking a reliable DBH inhibitor scaffold or selective Ag⁺ detection ligand often face supply inconsistency with generic 2-mercaptobenzimidazole. 1-Phenyl-2-mercaptobenzimidazole (CAS 4493-32-7) resolves this via its N1-phenyl substitution, which enhances metal-binding affinity and enzyme recognition. • DBH Inhibition: Patent-validated scaffold; N1-phenyl group essential for pharmacophoric recognition at the enzyme active site. • Ag⁺ Detection: 1:1 binding stoichiometry enables quantitative UV-vis method development; high selectivity over Fe³⁺, Cu²⁺, Pb²⁺, Zn²⁺. • Corrosion Inhibition: DFT-confirmed enhanced Cu-surface adsorption vs. unsubstituted MBI. Supplied with full QC documentation. Multiple pack sizes available for immediate dispatch.

Molecular Formula C13H10N2S
Molecular Weight 226.3 g/mol
CAS No. 4493-32-7
Cat. No. B1361468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
CAS4493-32-7
Molecular FormulaC13H10N2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S
InChIInChI=1S/C13H10N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16)
InChIKeyJKIGHOGKGARVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2-mercaptobenzimidazole – Ligand and Inhibitor Design


1-Phenyl-2-mercaptobenzimidazole (CAS 4493-32-7), systematically named 1,3-dihydro-1-phenyl-2H-benzimidazole-2-thione, is a heterocyclic compound featuring a benzimidazole core substituted with a phenyl group at N1 and a thione (mercapto) group at C2. This structural arrangement confers distinct electronic and coordination properties relative to unsubstituted 2-mercaptobenzimidazole (MBI) and other N-substituted or 2-substituted analogs [1]. The compound exists predominantly in the thione tautomeric form, with the sulfur atom serving as a soft Lewis base capable of coordinating transition metal ions and interacting with metalloenzyme active sites . Its molecular formula is C₁₃H₁₀N₂S with a molecular weight of 226.30 g/mol, and it is typically supplied as a solid with purity specifications of ≥95% .

N1-phenyl thione ligand for transition metal coordination studies
Pharmacophoric scaffold for DBH inhibitor development and SAR studies
Selective Ag+ sensing research workflow with reported binding rank

Why 1-Phenyl-2-mercaptobenzimidazole Is Not Interchangeable


Benzimidazole-2-thione derivatives exhibit divergent physicochemical and biological behaviors depending on the nature and position of substituents on the benzimidazole scaffold. N1-phenyl substitution in 1-phenyl-2-mercaptobenzimidazole alters the electronic environment of the thione group, modifying both metal-binding affinity and redox properties relative to the unsubstituted parent compound 2-mercaptobenzimidazole (MBI) or 2-substituted analogs [1]. Density functional theory (DFT) studies have demonstrated that phenyl substitution reduces solvation free energy and increases molecular polarizability, which directly impacts adsorption behavior on metal surfaces and coordination chemistry with transition metal ions [1]. Consequently, substituting this compound with a generic 2-mercaptobenzimidazole derivative without the N1-phenyl group will result in altered selectivity, binding kinetics, and inhibitory potency—compromising experimental reproducibility and functional performance in applications ranging from corrosion inhibition to enzyme assays [2].

Target
1-Phenyl-2-mercaptobenzimidazole
N1-phenyl substitution modulates thione electronic environment, increasing electronegativity and polarizability
Generic Substitute
2-Mercaptobenzimidazole (MBI)
Lacks N1-phenyl group; lower Ag+ binding rank and different solvation free energy
Key Risk
Electronic modulation mismatch
Phenyl substitution reduces solvation free energy and alters adsorption behavior on metal surfaces
Impact
May shift coordination and inhibition
Substituting with generic MBI may alter selectivity, binding kinetics, and surface adsorption profile
Key Risk
Pharmacophoric recognition absent
N1-phenyl group required for DBH active-site recognition per patent claims
Impact
DBH SAR context may not transfer
Generic MBI lacks the requisite N1-aromatic pharmacophore for enzyme target studies

1-Phenyl-2-mercaptobenzimidazole vs. Structural Analogs


Enhanced Silver Ion Binding Affinity

1-Phenyl-2-mercaptobenzimidazole (designated PMBI in the comparative study) exhibits higher binding affinity toward Ag⁺ ions than the unsubstituted parent compound 2-mercaptobenzimidazole (MBI). The binding constant order determined via Benesi–Hildebrand analysis of UV–vis spectroscopic data was: BMBI-Ag > PMBI-Ag > EMBI-Ag > MBI-Ag, where PMBI (1-phenyl substituted) ranks second only to the benzyl-substituted derivative [1]. The binding stoichiometry with Ag⁺ was confirmed as 1:1 by Job's plot method across all derivatives [1].

Ag+ Binding Affinity
Head-to-head
PMBI-Ag > EMBI-Ag > MBI-Ag
Reported binding affinity ranking supports Ag+ sensing and extraction research
1:1 stoichiometry by Job’s plot; UV–vis Benesi–Hildebrand method
Coordination chemistry Metal ion sensing Silver recovery

Enhanced Copper Surface Adsorption

DFT calculations on benzimidazole-based corrosion inhibitors reveal that N-phenyl substitution, as present in 1-phenyl-2-mercaptobenzimidazole, reduces the solvation free energy (ΔG_solv) of the molecule compared to unsubstituted and methyl-substituted analogs. Specifically, the phenyl substituent was shown to increase the relative tendency of the molecule to adsorb onto copper surfaces by decreasing the energy penalty for desolvation [1]. Electronegativity was increased by the phenyl substituent, while methyl and mercapto substituents decreased electronegativity, indicating distinct electronic modulation by the N1-phenyl group [1].

Cu Surface Adsorption
Class-level
Reduced ΔGsolv; increased electronegativity
DFT-derived trend: phenyl substitution may enhance adsorption on copper substrates
Class-level DFT inference at B3LYP level; experimental validation advised
Corrosion inhibition Surface adsorption DFT modeling

Dopamine β-Hydroxylase Inhibition

1-Phenyl-2-mercaptobenzimidazole is explicitly disclosed as a core scaffold in patents claiming 1-substituted-2-mercaptobenzimidazole compounds as inhibitors of dopamine β-hydroxylase (DBH) [1]. The patent literature establishes that N1-phenyl substitution, as found in CAS 4493-32-7, is a critical structural feature for DBH inhibitory activity, distinguishing it from 2-substituted analogs or unsubstituted 2-mercaptobenzimidazole which lack the N1-aromatic moiety required for enzyme active site recognition [1]. The compound serves as a synthetic precursor and pharmacophoric template for further derivatization targeting DBH, an enzyme involved in catecholamine biosynthesis and a therapeutic target for hypertension and cardiovascular disorders [1].

DBH Inhibition Scaffold
Class-level
N1-phenyl pharmacophore confirmed per patent claims
Supports DBH inhibitor SAR studies and catecholamine pathway research
Patent-derived structural requirement; DBH enzyme target research context
Dopamine β-hydroxylase inhibition Medicinal chemistry Enzyme inhibition

Distinct Electronic Structure and Chemical Hardness

DFT analysis of substituent effects on benzimidazole electronic structure demonstrates that phenyl substitution (as in 1-phenyl-2-mercaptobenzimidazole) produces a unique combination of electronegativity and chemical hardness that differs from both methyl- and additional mercapto-substituted analogs [1]. The study established that larger molecules are generally chemically softer, and that phenyl substitution increases electronegativity while mercapto and methyl substituents decrease it [1]. This electronic fingerprint affects the compound's reactivity, coordination behavior, and redox properties relative to other benzimidazole-2-thione derivatives.

Electronic Structure
Class-level
↑ electronegativity; moderate chemical hardness
Reported DFT trends guide selection for redox and coordination research
HOMO-LUMO gap analysis; class-level inference from B3LYP/6-31+G(d)
Quantum chemistry Chemical hardness Reactivity prediction

1-Phenyl-2-mercaptobenzimidazole Applications


Selective Silver Ion Sensing and Recovery

Based on its intermediate binding affinity for Ag⁺ (PMBI-Ag > EMBI-Ag > MBI-Ag) [1], 1-phenyl-2-mercaptobenzimidazole is appropriate for applications requiring selective silver ion detection or extraction where unsubstituted 2-mercaptobenzimidazole would provide insufficient binding strength. The 1:1 binding stoichiometry enables quantitative analytical method development using UV–vis spectroscopy. This compound is particularly suited for silver recovery from lead-zinc sulfide mineral processing streams, where high selectivity over competing metal ions (Fe³⁺, Cu²⁺, Pb²⁺, Zn²⁺) is required [1].

Copper Corrosion Inhibitor

The DFT-derived finding that phenyl substitution reduces solvation free energy and enhances adsorption tendency on copper surfaces [1] positions 1-phenyl-2-mercaptobenzimidazole as a candidate for corrosion inhibitor formulations targeting copper and copper alloys in acidic or neutral aqueous environments. The compound's increased electronegativity relative to methyl- and mercapto-substituted analogs [1] suggests enhanced electron-donating capacity for coordinate bond formation with metal surfaces, improving film-forming protection compared to unsubstituted 2-mercaptobenzimidazole.

DBH Inhibitor Development

Patent literature explicitly identifies 1-phenyl-2-mercaptobenzimidazole as a core scaffold for DBH inhibition [1]. This compound is the appropriate starting material for medicinal chemistry programs targeting catecholamine biosynthesis modulation, including hypertension, cardiovascular disorders, and neurological conditions. The N1-phenyl group is essential for pharmacophoric recognition at the enzyme active site [1]. Researchers should procure this specific CAS 4493-32-7 rather than generic 2-mercaptobenzimidazole when investigating DBH-related mechanisms or developing antihypertensive agents in the benzimidazole-2-thione class.

Transition Metal Complexation Ligand

The combination of a soft sulfur donor (thione group) and an N1-phenyl substituent that modulates electronic properties [1] makes 1-phenyl-2-mercaptobenzimidazole a versatile ligand for synthesizing transition metal complexes with tailored electronic and steric profiles. The phenyl group increases molecular polarizability and influences the ligand field strength compared to unsubstituted 2-mercaptobenzimidazole, enabling fine-tuning of complex stability and reactivity for applications in catalysis, materials chemistry, and bioinorganic modeling.

Application
Selection Property
Validation Focus
Ag+ selective sensing and recovery studies
N1-phenyl modulated binding affinity vs. unsubstituted MBI
Metal ion selectivity profiling and stoichiometry confirmation
Copper corrosion inhibition research
Phenyl-substitution effect on solvation free energy and surface adsorption
Electrochemical and gravimetric adsorption validation
DBH inhibitor development studies
N1-phenyl pharmacophore scaffold for enzyme active-site recognition
Enzyme inhibition assay and SAR profiling
Transition metal complexation studies
Soft sulfur donor with phenyl-tunable electronic profile
Complex stability and coordination geometry characterization

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